molecular formula C10H19NO3 B153514 tert-Butyl methyl(3-oxobutyl)carbamate CAS No. 1447607-14-8

tert-Butyl methyl(3-oxobutyl)carbamate

Cat. No.: B153514
CAS No.: 1447607-14-8
M. Wt: 201.26 g/mol
InChI Key: XIYYCJHSYGWXMA-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and ether, but insoluble in water . This compound is used as an important intermediate in organic synthesis[2][2].

Scientific Research Applications

tert-Butyl methyl(3-oxobutyl)carbamate has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261, P302+P352, and P305+P351+P338 .

Mechanism of Action

Target of Action

Tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound

Biochemical Pathways

It’s known that the compound can be used as an important intermediate in organic synthesis , which suggests that it may interact with various biochemical pathways.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, it’s known that the compound is soluble in organic solvents like ethanol and ether, but insoluble in water . This suggests that its action may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl methyl(3-oxobutyl)carbamate is typically synthesized through the condensation reaction of tert-butyl carbamate with 3-oxobutanal[2][2]. The reaction conditions can be adjusted and optimized based on laboratory requirements. The general reaction involves mixing the reactants in an organic solvent and allowing the reaction to proceed at room temperature or under mild heating[2][2].

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product[2][2].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl(3-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

tert-Butyl methyl(3-oxobutyl)carbamate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYCJHSYGWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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